molecular formula H2NO3S- B1201201 Sulfamate CAS No. 15853-39-1

Sulfamate

Cat. No.: B1201201
CAS No.: 15853-39-1
M. Wt: 96.09 g/mol
InChI Key: IIACRCGMVDHOTQ-UHFFFAOYSA-M
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Description

Sulfamate is a derivative of sulfamic acid, a molecular compound with the formula H₃NSO₃. Sulfamic acid is a colorless, water-soluble compound that finds many applications in various fields. Sulfamates are formed by replacing a hydroxyl group with an amine group in sulfamic acid. These compounds are known for their stability and reactivity, making them valuable in different chemical processes .

Future Directions

Sulfamate derivatives show potential in treating hormone-dependent tumors, Binge eating disorder, migraine, glaucoma, weight loss, and epilepsy, as well as osteoporosis and acting as antibacterial agents against Gram-positive bacteria . The further development of potent STS inhibitors will allow their potential therapeutic value to be explored in a variety of hormone-dependent cancers and possibly other non-oncological conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfamates can be synthesized through various methods. One common approach involves the reaction of sulfamoyl chlorides with alcohols and phenols under mild phase-transfer conditions. This method provides high yields and shorter reaction times . Another method involves the direct reaction of metallic nickel with sulfamic acid in the presence of an initiator such as hydrochloric acid, sulfuric acid, or phosphonic acid. This reaction is carried out at controlled temperatures below 60°C .

Industrial Production Methods

Industrial production of sulfamates often involves the treatment of urea with a mixture of sulfur trioxide and sulfuric acid.

Chemical Reactions Analysis

Comparison with Similar Compounds

Sulfamates are similar to other organosulfur compounds such as sulfonamides and sulfates. sulfamates are unique in their ability to form stable S-N bonds, which are not commonly found in other organosulfur compounds . Similar compounds include:

Sulfamates stand out due to their stability and versatility in forming various derivatives, making them valuable in both research and industrial applications.

Properties

IUPAC Name

sulfamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/H3NO3S/c1-5(2,3)4/h(H3,1,2,3,4)/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIACRCGMVDHOTQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

NS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H2NO3S-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00904594
Record name Sulfamate ion
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00904594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15853-39-1
Record name Sulfamate ion
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015853391
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfamate ion
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00904594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SULFAMATE ION
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/873YS6FC7C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of N-cyclohexylsulphamic acid (Fluka, Buchs, Switzerland; 732 mg, 4 mmol) in ethanol (100 mL) is added to a solution of 4-[(4-methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-benzamide (1.975 g, 4 mmol) in hot ethanol (150 mL at 90° C.). The solution is evaporated to dryness under reduced pressure and the resulting residue is re-crystallized from ethanol-isopropanol. The product is filtered-off and dried to afford 4-[(4-methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-benzamide, sulphamate as a crystalline solid, having the following analytical properties: Analysis found: C, 61.13; H, 6.75; N, 15.87; O, 11.80; S, 4.57%. H2O, 1.69%. Calculated for C35H44N8O4S-0.40 i-PrOH-0.70 H2O: C, 61.28; H, 6.90; N, 15.79; O, 11.50; S, 4.52%. H2O, 1.78%.
Quantity
732 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Reactant of Route 3
Sulfamate
Reactant of Route 4
Sulfamate
Reactant of Route 5
Sulfamate
Reactant of Route 6
Sulfamate

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